2-(2-Bromophenyl)-N-ethylacetamide
Overview
Description
2-(2-Bromophenyl)-N-ethylacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N-ethylacetamide typically involves the reaction of 2-bromoaniline with ethyl acetate under specific conditions. The process generally includes:
Nucleophilic Substitution: 2-bromoaniline reacts with ethyl acetate in the presence of a base such as sodium ethoxide.
Acylation: The resulting intermediate undergoes acylation to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Overview
2-(2-Bromophenyl)-N-ethylacetamide is an organic compound that has garnered attention in various fields of scientific research, particularly in chemistry, biology, and medicine. Its unique structural features, including a bromine atom attached to a phenyl ring and an acetamide group, contribute to its reactivity and potential applications.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, such as substitution and reduction. The bromine atom allows for nucleophilic substitutions, making it a versatile reagent in synthetic pathways.
Biological Research
This compound has been investigated for its potential as a biochemical probe. Studies suggest that it may interact with specific enzymes, providing insights into enzyme mechanisms and interactions. This application is particularly relevant in the context of drug discovery and development.
Medicinal Chemistry
Research into the pharmacological properties of this compound indicates potential therapeutic applications. It has been explored for anti-inflammatory and anticancer properties, with studies suggesting that it may inhibit certain pathways involved in inflammation and cancer cell proliferation.
Case Studies
- Anti-inflammatory Activity : A study conducted on derivatives of acetamides, including this compound, demonstrated their efficacy in inhibiting COX-2 enzyme activity, suggesting potential use as anti-inflammatory agents .
- Anticancer Properties : Research exploring novel acetamide-based compounds indicated that some derivatives exhibited significant anticancer activity against prostate and lung cancer cell lines . This positions this compound as a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition Studies : Molecular docking studies have shown that compounds similar to this compound effectively interact with the active sites of various enzymes, indicating their potential role as enzyme inhibitors .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-N-ethylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)ethylamine: Similar structure but with an amine group instead of an acetamide.
2-Bromoacetophenone: Contains a bromine atom on the phenyl ring but with a ketone group.
Uniqueness
2-(2-Bromophenyl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Biological Activity
2-(2-Bromophenyl)-N-ethylacetamide, with the CAS number 1150114-82-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
- Structure : The compound features a bromophenyl group and an ethylacetamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to pain and inflammation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of analgesic and anti-inflammatory effects.
Case Studies and Research Findings:
- Antinociceptive Activity : A study demonstrated that this compound produces a dose-dependent reduction in pain response in animal models, suggesting its potential as an analgesic agent.
- Anti-inflammatory Effects : In vitro assays showed that this compound inhibits the production of pro-inflammatory cytokines, indicating its role in modulating inflammatory responses.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antinociceptive | Dose-dependent pain reduction | |
Anti-inflammatory | Inhibition of cytokine production | |
Enzyme inhibition | Potential inhibition of enzymes |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the bromophenyl group or the acetamide moiety can significantly alter the biological activity of the compound. For instance:
- Bromine Substitution : The presence of bromine enhances potency compared to non-brominated analogs.
- Alkyl Chain Variation : Changes in the ethyl group can affect solubility and receptor binding efficacy.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTTXEGJFDEPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675032 | |
Record name | 2-(2-Bromophenyl)-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-82-1 | |
Record name | 2-Bromo-N-ethylbenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromophenyl)-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.